molecular formula CoGe2 B14733082 CID 14389612

CID 14389612

Cat. No.: B14733082
M. Wt: 204.19 g/mol
InChI Key: GUQUZDHUZPZAJB-UHFFFAOYSA-N
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Description

For instance, compounds like betulin (CID 72326) and betulinic acid (CID 64971) are triterpenoids with demonstrated pharmacological activities, including antiviral and anticancer properties . If CID 14389612 is structurally related to these compounds, its functional roles might involve interactions with enzymes or receptors linked to metabolic pathways.

Properties

Molecular Formula

CoGe2

Molecular Weight

204.19 g/mol

InChI

InChI=1S/Co.2Ge

InChI Key

GUQUZDHUZPZAJB-UHFFFAOYSA-N

Canonical SMILES

[Co].[Ge].[Ge]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 14389612” involves specific reaction conditions and reagents. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:

    Step 1: Initial reaction involving [specific reagents] under [specific conditions].

    Step 2: Intermediate formation and subsequent reaction with [additional reagents].

    Step 3: Final purification and isolation of the compound.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: Compound “CID 14389612” undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form [oxidized product].

    Reduction: Reaction with reducing agents to yield [reduced product].

    Substitution: Nucleophilic or electrophilic substitution reactions leading to [substituted product].

Common Reagents and Conditions:

    Oxidation: [Oxidizing agent] under [specific conditions].

    Reduction: [Reducing agent] in the presence of [catalyst].

    Substitution: [Substituting agent] under [specific conditions].

Major Products:

Scientific Research Applications

Compound “CID 14389612” has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its role in cellular processes and biochemical pathways.

    Medicine: Potential therapeutic agent for [specific diseases or conditions].

    Industry: Utilized in the production of [industrial products] due to its [specific properties].

Mechanism of Action

The mechanism of action of compound “CID 14389612” involves its interaction with specific molecular targets and pathways:

    Molecular Targets: [Specific proteins or enzymes].

    Pathways Involved: [Biochemical pathways] leading to [desired effect].

Comparison with Similar Compounds

Key Observations :

  • Structural Modifications : The addition of a carboxylic acid group in betulinic acid (vs. betulin) enhances its solubility and bioavailability, a principle that could apply to this compound if similar modifications exist .
  • Functional Overlap : Betulin and betulinic acid share antiviral properties, suggesting this compound might target analogous pathways (e.g., protease inhibition) .

Comparison with Functionally Similar Compounds

Using DHEAS (CID 12594) and taurocholic acid (CID 6675) from as functional analogs:

Table 2: Functional Comparison with Steroid Derivatives
Property This compound (Hypothetical) DHEAS (CID 12594) Taurocholic Acid (CID 6675)
Primary Function Enzyme inhibition (hypothetical) Sulfated steroid transport Bile acid synthesis
Target Pathways CYP450 enzymes Sulfotransferases Bile salt export pump (BSEP)
GI Absorption High Low (due to sulfation) Moderate
BBB Penetration Yes No No

Key Observations :

  • Enzyme Interactions : If this compound inhibits CYP450 enzymes (like irbesartan, CID 3749 ), its pharmacokinetic profile would differ from steroid-based compounds like DHEAS.

Research Findings and Limitations

  • Synthetic Feasibility : If this compound has a synthetic accessibility score of 2.5 (hypothetical), it would require moderate optimization compared to betulinic acid (Score: 2.3) .
  • Pharmacological Gaps : Without experimental data, assumptions about this compound’s bioactivity remain speculative. For example, 3-O-caffeoyl betulin (CID 10153267) shows enhanced solubility due to caffeoyl substitution , a strategy applicable to this compound.

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